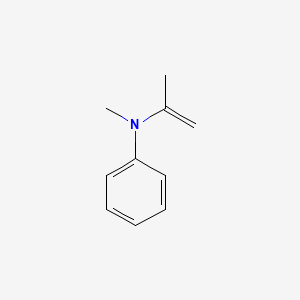
N-Methyl-N-(prop-1-en-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(prop-1-en-2-yl)aniline: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a methyl group and a prop-1-en-2-yl group attached to the nitrogen atom of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Alkylation: One common method for preparing N-Methyl-N-(prop-1-en-2-yl)aniline involves the direct alkylation of aniline with prop-1-en-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene or dichloromethane at elevated temperatures.
Reductive Amination: Another approach involves the reductive amination of N-methylaniline with acetone in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst. This method provides a high yield of the desired product under mild conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions using continuous flow reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as distillation or recrystallization to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Methyl-N-(prop-1-en-2-yl)aniline can undergo oxidation reactions to form corresponding N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form N-methyl-N-(prop-1-en-2-yl)cyclohexylamine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of this compound. For example, nitration with nitric acid and sulfuric acid can introduce nitro groups onto the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, palladium on carbon, ethanol as solvent.
Substitution: Nitric acid, sulfuric acid, acetic anhydride.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: N-Methyl-N-(prop-1-en-2-yl)cyclohexylamine.
Substitution: Nitro derivatives of this compound.
Scientific Research Applications
Chemistry: N-Methyl-N-(prop-1-en-2-yl)aniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study the effects of alkylated anilines on cellular processes. It is also employed in the development of bioactive molecules with potential therapeutic applications.
Medicine: this compound derivatives have shown promise as potential drug candidates for the treatment of various diseases. Their ability to interact with specific biological targets makes them valuable in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its unique chemical properties make it suitable for use in coatings, adhesives, and other materials.
Mechanism of Action
The mechanism of action of N-Methyl-N-(prop-1-en-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
N-Methyl-N-(prop-2-yn-1-yl)aniline: This compound has a similar structure but with a prop-2-yn-1-yl group instead of a prop-1-en-2-yl group. It exhibits different reactivity and applications due to the presence of the triple bond.
N-Methyl-N-(prop-2-en-1-yl)aniline: This compound has a prop-2-en-1-yl group, which also affects its chemical properties and reactivity compared to N-Methyl-N-(prop-1-en-2-yl)aniline.
Uniqueness: this compound is unique due to the presence of the prop-1-en-2-yl group, which imparts specific reactivity and properties to the compound. This structural feature allows for unique interactions with molecular targets and makes it valuable in various applications.
Properties
CAS No. |
21267-55-0 |
|---|---|
Molecular Formula |
C10H13N |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
N-methyl-N-prop-1-en-2-ylaniline |
InChI |
InChI=1S/C10H13N/c1-9(2)11(3)10-7-5-4-6-8-10/h4-8H,1H2,2-3H3 |
InChI Key |
XRXVJGKVTKMQAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)N(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


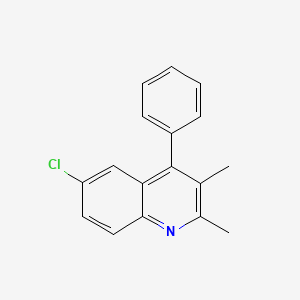
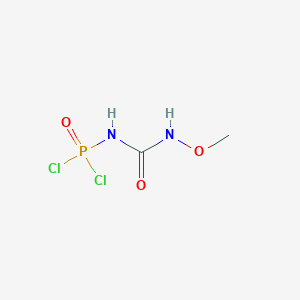

![4-[(e)-Phenyldiazenyl]phenyl methylcarbamate](/img/structure/B14705508.png)
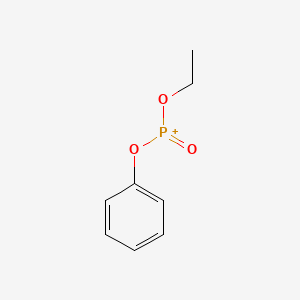

![Propanedioic acid, [(2-chlorophenyl)methylene]-](/img/structure/B14705528.png)
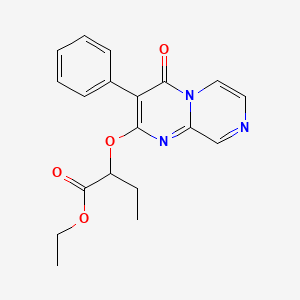
![(2S,5R,6R)-6-(Alanylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14705543.png)
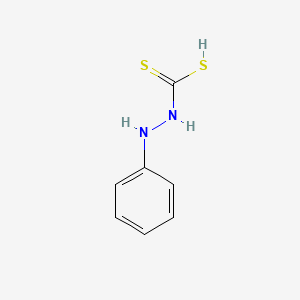
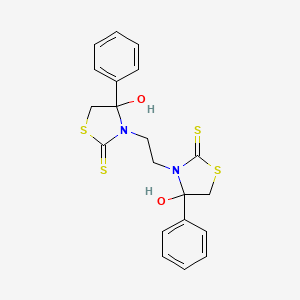

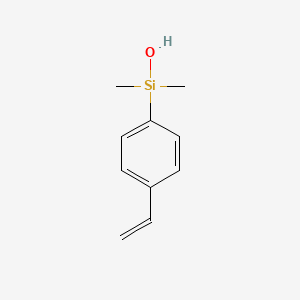
![2-Methyl-1-[1-(3-methylbutoxy)ethoxy]butane](/img/structure/B14705579.png)
